(12S)-12-Methyltetradecanoic acid

Übersicht

Beschreibung

(12S)-12-Methyltetradecanoic acid (MTDA) is a saturated fatty acid with a long-chain structure that has been studied for its potential applications in many scientific fields. MTDA has been found to possess various biochemical and physiological properties, and its synthesis method has been studied in depth.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Properties

(12S)-12-Methyltetradecanoic acid has been identified to have cytotoxic properties against leukemia cell lines. A marine fatty acid, identified as (+/-)-2-methoxy-13-methyltetradecanoic acid, synthesized from methyl 12-methyltridecanoate, showed cytotoxicity to various leukemia cell lines, highlighting its potential use in leukemia treatment (Carballeira et al., 2003).

Antitumor Activity

Studies have also shown the antitumor activity of 12-methyltetradecanoic acid. Notably, it was found to inhibit the proliferation of PC3 cells, a prostate cancer cell line, and this effect was associated with the inhibition of 5-lipoxygenase (Yang et al., 2003). Further research evaluated the targeted arterial delivery of 12-methyltetradecanoic acid for solid tumors, indicating its potential as a novel therapy for such conditions (Wright et al., 2005).

Biochemical and Structural Analysis

The absolute configurations of 12-methyltetradecanoate among other fatty acids were determined through a sophisticated HPLC analysis, shedding light on its structural intricacies and potential biochemical applications (Akasaka et al., 2002).

Neuroprotective Effects

12-Methyltetradecanoic acid has also been observed to have neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion injury. It was shown to mitigate cerebral edema and upregulate the expression of neuroprotective factors (Yu et al., 2016).

Flavor and Aroma Enhancement

The fatty acid is also of interest in the food industry for its potential use in flavor enhancement. Biotechnological production of methyl-branched aldehydes, including 12-methyltridecanal, is being explored for their unique flavor impressions, particularly in savory foods (Fraatz et al., 2016).

Interactions with Human G-Protein-Coupled Receptors

12-Methyltetradecanoic acid was also identified among the metabolites interacting with human G-protein-coupled receptors (GPCRs), suggesting its potential involvement in modulating diverse physiological processes, including functions within the nervous and immune systems (Colosimo et al., 2019).

Wirkmechanismus

Target of Action

It is known to play a major role in the growth ofListeria monocytogenes, a bacterium, even at low temperatures .

Result of Action

It is known to play a significant role in the growth ofListeria monocytogenes .

Action Environment

It is known to be effective in promoting the growth ofListeria monocytogenes even at low temperatures .

Eigenschaften

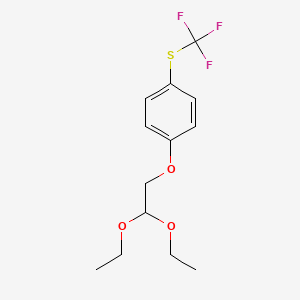

IUPAC Name |

(12S)-12-methyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLJLHAPJBUBNL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581533 | |

| Record name | (12S)-12-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(12S)-12-Methyltetradecanoic acid | |

CAS RN |

5746-58-7 | |

| Record name | (12S)-12-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1627228.png)

![1-[(3-Nitrophenyl)methanesulfonyl]pyrrolidine](/img/structure/B1627233.png)